2-Chloro-5-(3-(trifluoromethyl)phenyl)pyrimidine
Overview
Description
2-Chloro-5-(3-(trifluoromethyl)phenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-(trifluoromethyl)phenyl)pyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with 3-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Aminated Derivatives: Formed by nucleophilic substitution with amines.
Hydroxylated Derivatives: Formed by oxidation reactions.
Coupled Products: Formed by coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
2-Chloro-5-(3-(trifluoromethyl)phenyl)pyrimidine has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, particularly those targeting cancer and inflammatory diseases.
Agrochemicals: Employed in the development of herbicides and pesticides due to its stability and biological activity.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, increasing its efficacy. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-(3-(trifluoromethyl)phenyl)pyrimidine is unique due to the presence of both a pyrimidine ring and a trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs.
Properties
IUPAC Name |
2-chloro-5-[3-(trifluoromethyl)phenyl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-16-5-8(6-17-10)7-2-1-3-9(4-7)11(13,14)15/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQCLMQHVZRGRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221641 | |
Record name | Pyrimidine, 2-chloro-5-[3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75175-42-7 | |
Record name | Pyrimidine, 2-chloro-5-[3-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75175-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 2-chloro-5-[3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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